molecular formula C7H11Cl4NO2 B1441636 3-Piperidinyl 2,2,2-trichloroacetate hydrochloride CAS No. 1219979-43-7

3-Piperidinyl 2,2,2-trichloroacetate hydrochloride

Cat. No.: B1441636
CAS No.: 1219979-43-7
M. Wt: 283 g/mol
InChI Key: WRUCTFHJPRKXLL-UHFFFAOYSA-N
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Description

3-Piperidinyl 2,2,2-trichloroacetate hydrochloride is a chemical compound with the molecular formula C7H11Cl4NO2 It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Properties

IUPAC Name

piperidin-3-yl 2,2,2-trichloroacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl3NO2.ClH/c8-7(9,10)6(12)13-5-2-1-3-11-4-5;/h5,11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUCTFHJPRKXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(=O)C(Cl)(Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinyl 2,2,2-trichloroacetate hydrochloride typically involves the reaction of piperidine with trichloroacetic acid in the presence of hydrochloric acid. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Catalyst: Anhydrous sodium sulfate may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Batch or continuous flow reactors: To control reaction conditions precisely.

    Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinyl 2,2,2-trichloroacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of the trichloroacetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Can produce secondary or tertiary amines.

    Substitution: Can result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

3-Piperidinyl 2,2,2-trichloroacetate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Piperidinyl 2,2,2-trichloroacetate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis.

    2,2,2-Trichloroacetic acid: A related compound used in various chemical reactions.

    Piperidinyl derivatives: A broad class of compounds with diverse applications in pharmaceuticals and agrochemicals.

Uniqueness

3-Piperidinyl 2,2,2-trichloroacetate hydrochloride is unique due to its specific combination of the piperidine ring and the trichloroacetate group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Biological Activity

3-Piperidinyl 2,2,2-trichloroacetate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be characterized by the following properties:

PropertyDetails
Molecular Formula C₈H₈Cl₃N₁O₂
Molecular Weight 238.56 g/mol
Solubility Soluble in water
Chemical Class Piperidine derivative

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to exert effects through the modulation of neurotransmitter systems, particularly involving serotonin and dopamine pathways. This interaction can lead to various physiological effects, including alterations in mood and cognition.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Neurotransmitter Regulation : The compound may influence serotonin and dopamine pathways, crucial for mood regulation and cognitive functions.
  • Antimicrobial Properties : Some studies suggest that derivatives of piperidine exhibit antimicrobial activity, indicating potential applications in treating infections.
  • Anticancer Activity : Emerging evidence indicates that similar compounds may possess anticancer properties, warranting further investigation into the specific effects of this compound on cancer cell lines.

Neuropharmacological Studies

A study examining the effects of piperidine derivatives on serotonin reuptake inhibition showed promising results for this compound in modulating serotonin levels. This could have implications for treating anxiety and depression.

Antimicrobial Testing

A comparative study assessed various piperidine compounds against bacterial strains. Results indicated that this compound exhibited significant antibacterial activity compared to standard antibiotics.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antifungal Activity : Research has shown that piperidine derivatives can disrupt fungal cell membranes and induce apoptosis in fungal pathogens such as Candida auris, suggesting potential therapeutic applications against resistant strains .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit cholinesterases and its potential role in targeting beta-amyloid aggregation associated with Alzheimer's disease .
  • Toxicity Profile : Preliminary studies indicate a lower toxicity profile for this compound compared to other piperidine derivatives, making it a candidate for further development in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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